3,4'-Dihydroxy-4-methoxybiphenyl
Description
3,4'-Dihydroxy-4-methoxybiphenyl is a biphenyl derivative featuring hydroxyl (-OH) groups at positions 3 and 4' of the aromatic rings and a methoxy (-OCH₃) group at position 3. This arrangement of polar functional groups confers unique electronic, steric, and solubility properties to the compound.
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBJIUKMFWONNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209197 | |
| Record name | 3,4'-Dihydroxy-4-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60453-05-6 | |
| Record name | 3,4'-Dihydroxy-4-methoxybiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060453056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4'-Dihydroxy-4-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-DIHYDROXY-4-METHOXYBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W39QP62S6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl systems. For 3,4'-Dihydroxy-4-methoxybiphenyl, a brominated aryl precursor (e.g., 3-bromo-4-methoxyphenol) is coupled with a boronic acid derivative (e.g., 4-hydroxyphenylboronic acid) under palladium catalysis. In a representative protocol:
Procedure :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2 equiv)
-
Solvent : Toluene/EtOH (3:1)
-
Temperature : 80°C, 12 hours
-
Yield : 89–95%
Regioselectivity is ensured by protecting hydroxyl groups as methyl ethers during coupling. Post-coupling demethylation with BCl₃ selectively removes protecting groups at the 3- and 4'-positions.
Ullmann Coupling
Ullmann coupling offers a copper-mediated alternative for biphenyl synthesis. A study using 4-iodo-3-methoxyphenol and 4-hydroxyphenylboronic acid achieved moderate yields (65–70%) with CuI/1,10-phenanthroline catalysis in DMF at 110°C. However, this method requires harsh conditions and exhibits lower functional group tolerance compared to Suzuki coupling.
Oxidative Demethylation Strategies
Boron Trichloride-Mediated Demethylation
Selective demethylation is critical for introducing hydroxyl groups. Treatment of 3,4',4-trimethoxybiphenyl with BCl₃ in dichloromethane at −78°C removes methyl groups at the 3- and 4'-positions, yielding 3,4'-dihydroxy-4-methoxybiphenyl in 84% yield.
Mechanistic Insight :
BCl₃ coordinates to methoxy oxygen, facilitating nucleophilic attack by chloride and subsequent cleavage of the methyl ether. The 4-methoxy group remains intact due to steric hindrance and electronic effects.
Hydrogen Peroxide/Acid Catalysis
Adapted from a patent for 4,4'-dihydroxybiphenyl, this method employs H₂O₂ and H₂SO₄ in acetonitrile to oxidize a methoxy-protected precursor. Key parameters:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile (10:1 v/w) |
| Catalyst | H₂SO₄ (0.5 equiv) |
| Temperature | 60°C, 6 hours |
| Yield | 78% |
This method avoids heavy metals but requires precise control to prevent overoxidation.
Regioselective Formylation and Cyclization
Rieche Formylation
Introducing the aldehyde group at the 4-position involves Rieche formylation of 1,2,3-trimethoxybenzene with Cl₂CHOMe and TiCl₄. The resulting aldehyde undergoes Baeyer-Villiger oxidation and hydrolysis to yield 3,4-dihydroxy-4-methoxybenzaldehyde, which is coupled via Suzuki-Miyaura to form the biphenyl backbone.
Purification and Characterization
Crystallization Techniques
High-purity 3,4'-Dihydroxy-4-methoxybiphenyl is obtained via recrystallization from acetonitrile or methanol. The compound exhibits a melting point of 168–170°C (lit.) and distinct NMR signals:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura | 89–95 | >99 | High | Moderate |
| Ullmann | 65–70 | 95 | Low | Low |
| BCl₃ Demethylation | 84 | 98 | Medium | High |
| H₂O₂/H₂SO₄ | 78 | 97 | High | High |
Suzuki-Miyaura coupling paired with BCl₃ demethylation emerges as the optimal route, balancing yield, purity, and scalability.
Chemical Reactions Analysis
Synthetic Preparation via Diazotization
The compound is synthesized through diazotization of 3-amino-4-methoxybiphenyl using isoamyl nitrate in tetrafluoroboric acid, followed by hydrolysis with cuprous oxide. This method yields 3-hydroxy-4-methoxybiphenyl, which is structurally analogous to 3,4'-dihydroxy-4-methoxybiphenyl, differing only in the position of the hydroxyl group .
Key Data:
| Starting Material | Reagents | Yield | Product Purity |
|---|---|---|---|
| 3-Amino-4-methoxybiphenyl | Isoamyl nitrate, HBF₄, Cu₂O | 28% | Recrystallized (petroleum ether) |
Notes: Crystallization from petroleum ether (60–80°C) enhances purity, with a reported melting point of 78–79°C .
Enzymatic O-Demethylation
Cytochrome P450 enzymes (CYP1B1 and CYP2A13) catalyze the oxidative demethylation of methoxy groups in structurally similar compounds. For example:
-
CYP1B1 converts 3'-methoxyflavone to 3',4'-dihydroxyflavone at a rate of 4.2 min⁻¹ .
-
CYP2A13 shows lower activity but still facilitates demethylation and ring oxidation .
Proposed Pathway for 3,4'-Dihydroxy-4-methoxybiphenyl:
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Demethylation of the 4-methoxy group to a hydroxyl group.
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Subsequent ring oxidation at the biphenyl backbone.
Oxidation Reactions
Thin-layer chromatography (TLC) and gas chromatography (GC) analyses reveal that hydroxylated biphenyl derivatives undergo further oxidation, forming dimeric or quinonoid structures. For example:
-
3-Hydroxybiphenyl oxidizes to 3,4-dihydroxybiphenyl under acidic conditions .
-
4-Hydroxybiphenyl forms stable complexes with Gibbs' reagent, indicating susceptibility to electrophilic substitution .
Oxidation Products Identified via GC-MS:
| Starting Material | Major Products | Retention Time (min) |
|---|---|---|
| 3-Hydroxy-4-methoxybiphenyl | 3,4-Dihydroxybiphenyl | 4.2 |
| 4-Methoxybiphenyl quinone | 6.8 |
Halogenation and Bromination
Bromophenol derivatives of similar compounds (e.g., dihydroxyphenyl methanones) are synthesized via electrophilic bromination. For 3,4'-dihydroxy-4-methoxybiphenyl, bromination likely occurs at the para position relative to hydroxyl groups .
Example Reaction Conditions:
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 3,4-Dimethoxyphenyl methanone | Br₂, CHCl₃ | 3,4-Dihydroxy-5-bromo derivative | 65% |
Stability and Degradation
The compound degrades under alkaline conditions, with the methoxy group hydrolyzing to a hydroxyl group. Accelerated stability studies in DMF show:
Comparative Reactivity
The presence of two hydroxyl groups enhances electrophilic substitution reactivity compared to monohydroxy analogs. Key differences include:
| Property | 3,4'-Dihydroxy-4-methoxybiphenyl | 4-Methoxybiphenyl |
|---|---|---|
| Melting Point | 78–79°C | 86–90°C |
| Solubility in DMF | High | Moderate |
| Oxidation Susceptibility | High (due to phenolic –OH) | Low |
Scientific Research Applications
Biochemical Applications
1.1. Enzyme Inhibition Studies
Research has indicated that 3,4'-Dihydroxy-4-methoxybiphenyl can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been studied for its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's structural features allow it to interact with the active sites of these enzymes, potentially leading to altered metabolic rates of various substrates.
Case Study:
A study investigating the inhibitory effects of various biphenyl derivatives on cytochrome P450 showed that 3,4'-Dihydroxy-4-methoxybiphenyl significantly inhibited CYP2D6 activity in vitro, suggesting its potential use in pharmacological applications where modulation of drug metabolism is desired .
Environmental Applications
2.1. Bioremediation
3,4'-Dihydroxy-4-methoxybiphenyl has been explored for its role in bioremediation processes, particularly in the degradation of polychlorinated biphenyls (PCBs). Its hydroxyl groups enhance its reactivity with microbial enzymes capable of breaking down complex organic pollutants.
Data Table: Biodegradation Rates of PCBs by Microbial Strains
| Microbial Strain | PCB Type | Degradation Rate (%) | Reference |
|---|---|---|---|
| Pseudomonas sp. | PCB 126 | 85 | |
| Achromobacter sp. | PCB 153 | 90 | |
| Gordonia sp. | PCB 77 | 78 |
Case Study:
In a controlled study, the application of 3,4'-Dihydroxy-4-methoxybiphenyl in a microbial consortium resulted in a significant reduction of PCB levels in contaminated soil samples over a six-month period. The study highlighted the compound's effectiveness as a co-substrate that enhances microbial activity and degradation efficiency .
Medicinal Chemistry Applications
3.1. Antioxidant Properties
The compound exhibits notable antioxidant properties due to its ability to donate electrons and scavenge free radicals. This characteristic makes it a candidate for therapeutic applications aimed at combating oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| 3,4'-Dihydroxy-4-methoxybiphenyl | 70 | |
| Ascorbic Acid (Vitamin C) | 90 | |
| Quercetin | 75 |
Case Study:
A study assessing the antioxidant capacity of various phenolic compounds found that 3,4'-Dihydroxy-4-methoxybiphenyl demonstrated significant protective effects against oxidative damage in cellular models. This suggests potential applications in formulations aimed at preventing cellular aging and degenerative diseases .
Mechanism of Action
The mechanism of action of 3,4’-Dihydroxy-4-methoxybiphenyl involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3,4'-Dihydroxy-4-methoxybiphenyl with structurally related compounds from the evidence:
Key Observations:
- Electronic Effects : The methoxy group at position 4 is electron-donating, which may stabilize the biphenyl system and influence reactivity in electrophilic substitution reactions. This contrasts with caffeic acid (), where the carboxylic acid group introduces electron-withdrawing effects .
- Biological Activity: Compounds like 38 () and 3,5-Dihydroxy-4',7-dimethoxyflavone () demonstrate that hydroxyl and methoxy substitutions are critical for pharmacological activity (e.g., cytotoxicity and flavonoid-mediated pathways) .
Thermal and Solubility Properties
- Melting Points : While the target compound’s melting point is unreported, analogs such as compound 38 (168–170°C) and 3,5-Dihydroxy-4',7-dimethoxyflavone (178–184°C) suggest that hydroxyl groups increase melting points due to hydrogen bonding .
- Solubility : The presence of hydroxyl groups in 3,4'-Dihydroxy-4-methoxybiphenyl likely improves water solubility compared to fully methoxylated analogs like 4,4'-Dimethoxybiphenyl, which is hydrophobic and requires careful handling to avoid dust generation .
Biological Activity
3,4'-Dihydroxy-4-methoxybiphenyl (CAS No. 60453-05-6) is an organic compound characterized by a biphenyl structure with hydroxyl and methoxy functional groups. Its molecular formula is C13H12O3, and it has a molecular weight of 216.23 g/mol. This compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Antioxidant Properties
Research indicates that 3,4'-Dihydroxy-4-methoxybiphenyl exhibits significant antioxidant activity . The presence of hydroxyl groups allows the compound to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory responses. It interacts with various signaling pathways involved in inflammation, potentially leading to decreased production of pro-inflammatory cytokines. This property makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation.
Anticancer Activity
Preliminary investigations into the anticancer properties of 3,4'-Dihydroxy-4-methoxybiphenyl suggest that it may inhibit the proliferation of cancer cells. For instance, in vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Mechanistic Insights
The biological activity of 3,4'-Dihydroxy-4-methoxybiphenyl can be attributed to its structural features:
- Hydroxyl Groups : These enhance the compound's ability to donate electrons, facilitating its role as an antioxidant.
- Methoxy Group : This functional group may influence the compound's lipophilicity and membrane permeability, enhancing its bioavailability.
In Vitro Studies
- Cytotoxicity Against Cancer Cells :
- A study evaluated the cytotoxic effects of 3,4'-Dihydroxy-4-methoxybiphenyl on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
- Antioxidant Activity Assessment :
- The DPPH radical scavenging assay demonstrated that this compound exhibited a scavenging ability comparable to that of ascorbic acid at higher concentrations.
In Vivo Studies
-
Animal Models :
- In a mouse model of induced oxidative stress, administration of 3,4'-Dihydroxy-4-methoxybiphenyl resulted in reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its protective effect against oxidative damage.
-
Inflammation Models :
- In models of acute inflammation induced by carrageenan, treatment with this compound significantly reduced paw edema compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,4'-Dihydroxy-4-methoxybiphenyl | Hydroxyl and methoxy groups | Antioxidant, anti-inflammatory, anticancer |
| 4,4'-Dihydroxybiphenyl | Hydroxyl groups only | Limited biological activity |
| 3,4'-Dimethoxybiphenyl | Two methoxy groups | Potentially less reactive |
Q & A
Basic: What are the recommended synthetic routes for 3,4'-Dihydroxy-4-methoxybiphenyl, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated precursors. For example, coupling 3-methoxy-4-bromophenyl boronic acid with 4-hydroxyphenyl derivatives under palladium catalysis. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol% loading).
- Base : K₂CO₃ or NaHCO₃ in a mixed solvent system (THF/H₂O or DMF/H₂O) at 80–100°C for 12–24 hours .
- Yield optimization : Excess boronic acid (1.2–1.5 eq.) improves conversion. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >90% purity.
Basic: How can researchers confirm the structural identity of 3,4'-Dihydroxy-4-methoxybiphenyl using spectroscopic methods?
Methodological Answer:
- NMR Analysis :
- FTIR : Phenolic -OH stretches (3200–3500 cm⁻¹) and C-O-C stretches (1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected at m/z 248.2) .
Advanced: How should researchers address contradictions in spectral data (e.g., unexpected splitting in NMR)?
Methodological Answer:
Contradictions may arise from:
- Dynamic exchange effects : Phenolic -OH protons may exhibit variable chemical shifts due to solvent polarity or temperature. Use deuterated DMSO to stabilize -OH signals .
- Rotameric forms : Restricted rotation in biphenyl systems can split signals. Employ 2D NMR (COSY, NOESY) to resolve overlapping peaks .
- Impurities : Compare with reference spectra from databases like NIST Chemistry WebBook or PubChem .
Advanced: What experimental strategies ensure the stability of 3,4'-Dihydroxy-4-methoxybiphenyl under varying pH and temperature conditions?
Methodological Answer:
- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Avoid prolonged exposure to light or humidity .
- pH Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C typical for biphenyl derivatives) .
Basic: What purification techniques are optimal for isolating 3,4'-Dihydroxy-4-methoxybiphenyl from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Separate phenolic compounds using ethyl acetate and aqueous NaHCO₃ (pH 8–9) to partition acidic impurities .
- Column Chromatography : Use silica gel (60–120 mesh) with a gradient of ethyl acetate in hexane (10% → 40%). Monitor fractions by TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystalline product (melting point: 178–184°C) .
Advanced: How can researchers evaluate the biological activity of 3,4'-Dihydroxy-4-methoxybiphenyl in vitro?
Methodological Answer:
- Antioxidant Assays : DPPH radical scavenging (IC₅₀ determination) at 517 nm. Compare activity to Trolox standards .
- Enzyme Inhibition : Test against COX-2 or tyrosinase using spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase activity) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2). Use 10–100 μM concentrations and 48-hour exposure .
Advanced: How do substituent positions (e.g., methoxy vs. hydroxyl groups) affect the compound’s electronic properties?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze HOMO-LUMO gaps. Methoxy groups are electron-donating (+M effect), while hydroxyl groups exhibit mixed inductive (−I) and resonance (+R) effects .
- Electrochemical Studies : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals oxidation potentials linked to phenolic -OH groups (~0.5 V vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
